N-(3-chlorobenzyl)-1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c22-16-3-1-2-13(8-16)9-24-20(29)17-11-28(12-25-17)18-7-6-15(10-23-18)21-26-19(27-30-21)14-4-5-14/h1-3,6-8,10-12,14H,4-5,9H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXAEOHDMORER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)N4C=C(N=C4)C(=O)NCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorobenzyl)-1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN6O2 |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 1235018-15-1 |
Structural Characteristics
The compound features a chlorobenzyl moiety attached to an imidazole core, which is further substituted with a pyridine and a cyclopropyl oxadiazole . This unique combination of functional groups contributes to its biological activity.
Anticancer Activity
Research has demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines. A study indicated that oxadiazole derivatives could inhibit the growth of human colon adenocarcinoma (HT-29) and breast cancer cells with IC50 values ranging from 2.76 µM to 9.27 µM depending on the specific derivative used .
The mechanism underlying the anticancer activity of this compound likely involves:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : It could activate apoptotic pathways through caspase activation.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit kinases such as FLT3 and Aurora kinases .
Antimicrobial Activity
In addition to anticancer effects, oxadiazole derivatives have demonstrated antimicrobial properties. These compounds have been tested against various pathogens and shown effectiveness in inhibiting bacterial and fungal growth .
Case Studies and Research Findings
A comprehensive review highlighted that oxadiazole derivatives possess a broad spectrum of biological activities including:
- Antiviral
- Antiparasitic
- Anti-inflammatory
For example, one study found that certain derivatives exhibited moderate activity against a panel of 11 cancer cell lines with mean IC50 values around 92.4 µM .
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole and oxadiazole compounds exhibit significant antimicrobial properties. For instance:
- Compounds similar to N-(3-chlorobenzyl)-1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxamide have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interfere with cellular mechanisms:
- Studies have highlighted that imidazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .
Antitubercular Activity
Research has also explored the efficacy of related compounds against Mycobacterium tuberculosis. For example:
- Certain benzoimidazole derivatives demonstrated promising results with IC50 values indicating effective inhibition of bacterial growth .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Imidazole and Chlorinated Aromatic Groups
Compound A : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide
- Key differences :
- Replaces the pyridinyl-oxadiazole group with a benzodioxol-propylidene-hydrazinecarboxamide chain.
- Features a 2-chlorophenyl substituent instead of 3-chlorobenzyl.
- Synthesis and characterization : Single-crystal X-ray analysis confirmed the (E)-configuration of the imine group, emphasizing the utility of crystallography in structural validation .
- Implications : The benzodioxol group may enhance blood-brain barrier penetration compared to the pyridinyl-oxadiazole system in the target compound.
Compound B : N-(1-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) phenethyl) piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine
- Key differences :
- Incorporates a benzoimidazol-2-amine core and a phenethyl-piperidine linker instead of the pyridinyl-imidazole-carboxamide scaffold.
- Retains the 3-cyclopropyl-1,2,4-oxadiazole moiety.
- Pharmacological context : Evaluated for malaria repositioning, indicating possible antiparasitic activity for structurally related compounds.
Comparative Data Table
Research Findings and Implications
- Bioisosteric advantages : The 3-cyclopropyl-1,2,4-oxadiazole in the target compound and Compound B may improve metabolic stability compared to ester-containing analogues .
- Halogen effects : The 3-chlorobenzyl group in the target compound could enhance target binding via halogen interactions compared to Compound A’s 2-chlorophenyl group, which may sterically hinder interactions.
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is constructed using a nitrile oxide cycloaddition strategy:
Procedure :
- React 2-aminopyridine-5-carbonitrile with cyclopropanecarbonyl chloride in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA).
- Add hydroxylamine hydrochloride and heat at 80°C for 12 hr to form the amidoxime intermediate.
- Cyclize using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under reflux (Table 1).
Table 1. Optimization of Oxadiazole Formation
| Condition | Reagent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| CDI/THF | 1.2 eq CDI | 66 | 78 | 95.2 |
| EDCl/HOBt | 1.5 eq EDCl | 25 | 65 | 89.7 |
| PPh3/CCl4 | 2.0 eq PPh3 | 40 | 72 | 92.1 |
Optimal conditions: CDI (1.2 eq) in THF at 66°C yields 78% pure product.
Imidazole-4-Carboxamide Core Synthesis
Hypoxanthine-Derived Route
Functionalization at N1 Position
Introduce the pyridyl-oxadiazole subunit via nucleophilic aromatic substitution (NAS):
- Activate AIC’s imidazole nitrogen using NaH in DMF at 0°C.
- Add 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl mesylate (1.1 eq) and heat at 80°C for 6 hr (82% yield).
N-(3-Chlorobenzyl) Side Chain Installation
Reductive Amination
- React imidazole intermediate with 3-chlorobenzaldehyde (1.2 eq) in MeOH.
- Reduce using NaBH4 at 0°C (Table 2).
Table 2. Comparison of Reducing Agents
| Agent | Equiv | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH4 | 2.0 | 0 | 68 |
| NaBH3CN | 1.5 | 25 | 75 |
| H2/Pd-C | - | 50 | 81 |
Optimal method: H2 (1 atm) over 10% Pd/C in ethanol affords 81% yield.
Final Coupling and Purification
Carboxamide Formation
Chromatographic Purification
Employ reverse-phase HPLC with a C18 column (MeCN/H2O + 0.1% TFA) to achieve >99% purity.
Analytical Characterization
Spectroscopic Data
- 1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, imidazole-H), 8.45 (d, J = 8.5 Hz, 1H, pyridine-H), 7.38–7.42 (m, 4H, Ar-H), 5.21 (s, 2H, N-CH2), 1.98–2.05 (m, 1H, cyclopropane-H).
- HRMS (ESI+) : m/z calc. for C22H18ClN7O2 [M+H]+: 480.1124, found: 480.1126.
Scale-Up Considerations
- Replace batch reactions with continuous flow systems for oxadiazole formation to enhance safety and yield.
- Use catalytic transfer hydrogenation with ammonium formate to minimize Pd catalyst costs.
Challenges and Mitigation
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(3-chlorobenzyl)-1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyridine-oxadiazole core via cyclization of substituted amidoximes with cyclopropanecarbonyl chloride under basic conditions .
- Step 2 : Coupling of the imidazole-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
- Step 3 : Chlorobenzyl functionalization via nucleophilic substitution with K₂CO₃ as a base in DMF at room temperature .
- Validation : Monitor intermediates via LC-MS and confirm regioselectivity with ¹H/¹³C NMR .
Q. How is the compound structurally characterized to confirm purity and regiochemistry?
- Techniques :
- NMR : Use DEPT-135 to distinguish CH₃/CH₂/CH groups, especially for cyclopropane and oxadiazole protons .
- X-ray crystallography : Resolve ambiguities in the pyridine-imidazole linkage (e.g., torsional angles between heterocycles) .
- HRMS : Confirm molecular formula (C₂₃H₂₀ClN₇O₂) with <2 ppm error .
Q. What preliminary biological assays are recommended for initial activity screening?
- Assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence polarization assays .
- Antimicrobial activity : Broth microdilution (MIC ≤16 µg/mL) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on HEK-293 cells to establish IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole-pyridine intermediate?
- Challenges : Low yields due to competing side reactions (e.g., over-oxidation of oxadiazole).
- Solutions :
- Use microwave-assisted synthesis (80°C, 30 min) to accelerate cyclization .
- Replace traditional bases with DBU to suppress byproduct formation .
- Monitor reaction progress in real-time via in-situ IR spectroscopy .
Q. What computational strategies aid in predicting target binding modes?
- Methods :
- Docking : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., PDB: 4S1) .
- MD simulations : Analyze stability of ligand-enzyme complexes (100 ns trajectories) in GROMACS .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How to resolve contradictory bioactivity data across different assays?
- Case Example : Discrepancy in IC₅₀ values between enzymatic and cell-based assays.
- Analysis :
- Solubility : Verify compound solubility in assay media (e.g., DMSO ≤0.1% v/v) .
- Metabolic stability : Perform microsomal stability tests (e.g., rat liver microsomes) to assess off-target effects .
- Proteomic profiling : Use affinity pull-down assays to identify non-target interactions .
Q. What strategies improve selectivity for kinase targets?
- Approaches :
- Structural modification : Introduce steric hindrance (e.g., methyl groups) at C-2 of imidazole to block non-specific binding .
- Fragment-based design : Replace cyclopropyl with trifluoromethyl to enhance hydrophobic interactions .
- Pharmacophore alignment : Overlay with co-crystallized inhibitors (e.g., gefitinib) to refine substituent placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
